3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
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Overview
Description
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure provides a rigid framework that can impart specific stereochemical properties to the molecules it is incorporated into.
Mechanism of Action
Target of Action
The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It’s known that the assembly of the 2-azabicyclo[321]octanes, which are related structures, is often achieved via nucleophilic attack and concomitant intramolecular cyclization .
Result of Action
Compounds with similar structures have shown significant potential in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-3-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and reagents to control the stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those with specific stereochemical requirements.
Biology: The compound can be used to study the structure-activity relationships of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target the central nervous system.
Comparison with Similar Compounds
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: This compound is similar in structure but includes a methyl ester group instead of a carboxylic acid.
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane: This compound includes an amino group, which can impart different chemical and biological properties.
Uniqueness: 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is unique due to its specific combination of a rigid bicyclic structure and a Boc-protected nitrogen atom. This combination allows for precise control over the stereochemistry of the molecules it is incorporated into, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUHLURNVRVYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250997-29-5 |
Source
|
Record name | 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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